

In Vitro Characterization of OPC-14523 Free Base: A Technical Guide

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Compound of Interest		
Compound Name:	OPC-14523 free base	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of **OPC-14523 free base**, a novel compound with potential therapeutic applications. The information presented herein is intended to support further research and development efforts by providing detailed experimental methodologies and a consolidated summary of its in vitro activity.

Introduction

OPC-14523 is a novel psychoactive compound that exhibits a multi-target engagement profile in vitro. It has been identified as a high-affinity ligand for sigma (σ) receptors and the serotonin 1A (5-HT1A) receptor, and also interacts with the serotonin transporter (SERT). Its unique pharmacological profile suggests potential for the treatment of various central nervous system (CNS) disorders. This document details the in vitro binding and functional characteristics of **OPC-14523 free base**.

Receptor and Transporter Binding Affinity

The binding affinity of OPC-14523 for its primary molecular targets has been determined through competitive radioligand binding assays. These assays measure the ability of OPC-14523 to displace a specific radiolabeled ligand from its receptor or transporter. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



Target	Radioligand	Tissue/Cell Line	IC50 (nM)
σ1 Receptor	INVALID-LINK Pentazocine	Guinea Pig Brain	47[1][2]
σ2 Receptor	[3H]DTG	Guinea Pig Brain	56[1][2]
5-HT1A Receptor	[3H]8-OH-DPAT	Rat Brain	2.3[1][2]
Serotonin Transporter (SERT)	[3H]Citalopram	Rat Brain	80[1][2]

Functional Activity at the 5-HT1A Receptor

The functional activity of OPC-14523 at the 5-HT1A receptor was assessed using the [35S]GTPyS binding assay. This assay measures the activation of G-proteins coupled to the receptor, providing an indication of the agonist or antagonist properties of the compound. OPC-14523 has been shown to act as a partial agonist at the 5-HT1A receptor.[3][4]

Assay System	Agonist	Parameter	Value
Rat Hippocampal Membranes	(+)8-OH-DPAT	pEC50	7.60 ± 0.23
Rat Hippocampal Membranes	(+)8-OH-DPAT	Emax	41.1%
Human Frontal Cortex Membranes	(+)8-OH-DPAT	pEC50	7.89 ± 0.08
Human Frontal Cortex Membranes	(+)8-OH-DPAT	Emax	64%
CHO Cells (human 5- HT1A)	5-HT	pEC50	8.0 ± 0.11
CHO Cells (human 5- HT1A)	5-HT	Emax	85.5%

Serotonin Reuptake Inhibition



The inhibitory activity of OPC-14523 on the serotonin transporter was evaluated through in vitro reuptake assays using rat brain synaptosomes. This assay measures the ability of the compound to block the uptake of radiolabeled serotonin into nerve terminals.

Assay System	Radioligand	IC50 (nM)
Rat Brain Synaptosomes	[3H]5-HT	27[1][2]

Experimental Protocols Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of OPC-14523 for σ 1 and σ 2 receptors.



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Workflow for Sigma Receptor Binding Assay.

Protocol Details:

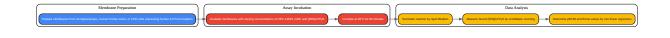
- Tissue: Guinea pig brain homogenates.
- Radioligands: For σ1 receptors, --INVALID-LINK---pentazocine is used. For σ2 receptors, [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) is used in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to σ1 sites.



- Incubation: Membranes are incubated with the radioligand and a range of concentrations of the test compound (OPC-14523).
- Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
- Detection: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
- Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

5-HT1A Receptor Functional Assay ([35S]GTPyS Binding)

This protocol outlines the [35S]GTPyS binding assay used to determine the functional activity of OPC-14523 at the 5-HT1A receptor.



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Workflow for the [35S]GTPyS Binding Assay.

Protocol Details:

- Membrane Preparations: Membranes are prepared from tissues or cells endogenously or recombinantly expressing the 5-HT1A receptor, such as rat hippocampus, human frontal cortex, or Chinese Hamster Ovary (CHO) cells.
- Assay Buffer: The incubation buffer typically contains Tris-HCl, MgCl2, EDTA, NaCl, and GDP.



- Incubation: Membranes are incubated with various concentrations of OPC-14523 in the presence of a fixed concentration of [35S]GTPyS and GDP.
- Termination and Detection: The reaction is stopped by rapid filtration, and the amount of [35S]GTPyS bound to the G-proteins is quantified.
- Analysis: The concentration of OPC-14523 that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist are calculated.

Serotonin Transporter (SERT) Uptake Assay

This protocol details the in vitro serotonin reuptake inhibition assay.



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Workflow for the Serotonin Uptake Assay.

Protocol Details:

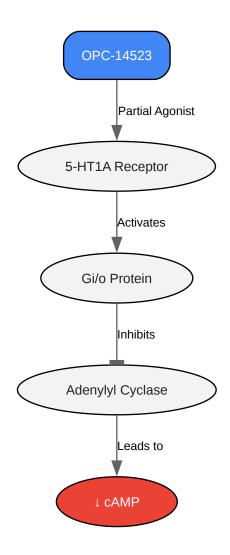
- Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from rat brain tissue.
- Pre-incubation: Synaptosomes are pre-incubated with various concentrations of OPC-14523 to allow for binding to the serotonin transporter.
- Uptake: The uptake of serotonin is initiated by the addition of a fixed concentration of radiolabeled serotonin ([3H]5-HT).
- Termination: The uptake process is stopped after a short incubation period by rapid filtration and washing with ice-cold buffer to remove extracellular [3H]5-HT.



- Quantification: The amount of [3H]5-HT taken up by the synaptosomes is measured by liquid scintillation counting.
- Analysis: The concentration of OPC-14523 that inhibits 50% of the specific [3H]5-HT uptake (IC50) is determined.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of OPC-14523 at the 5-HT1A receptor.



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Proposed Signaling Pathway of OPC-14523 at the 5-HT1A Receptor.



As a partial agonist at the 5-HT1A receptor, which is a Gi/o-coupled receptor, OPC-14523 is expected to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key signaling pathway through which 5-HT1A receptor activation mediates its physiological effects.

Conclusion

The in vitro data presented in this technical guide demonstrate that OPC-14523 is a potent ligand at sigma and 5-HT1A receptors, with moderate activity at the serotonin transporter. Its partial agonist activity at the 5-HT1A receptor and its ability to inhibit serotonin reuptake suggest a complex pharmacological profile that may contribute to its potential therapeutic effects. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings in other research settings.

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